molecular formula C11H14O2 B13318802 3-(Butan-2-YL)-4-hydroxybenzaldehyde

3-(Butan-2-YL)-4-hydroxybenzaldehyde

Cat. No.: B13318802
M. Wt: 178.23 g/mol
InChI Key: PBPPYZNPSMSITC-UHFFFAOYSA-N
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Description

3-(Butan-2-yl)-4-hydroxybenzaldehyde is an organic compound characterized by a benzene ring substituted with a butan-2-yl group and a hydroxyl group at the 4th position, and an aldehyde group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butan-2-yl)-4-hydroxybenzaldehyde typically involves the alkylation of 4-hydroxybenzaldehyde with a butan-2-yl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-yl)-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group.

Major Products Formed

    Oxidation: 3-(Butan-2-yl)-4-hydroxybenzoic acid.

    Reduction: 3-(Butan-2-yl)-4-hydroxybenzyl alcohol.

    Substitution: 3-(Butan-2-yl)-4-chlorobenzaldehyde.

Scientific Research Applications

3-(Butan-2-yl)-4-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Butan-2-yl)-4-hydroxybenzaldehyde depends on its interaction with specific molecular targets. For instance, its antioxidant activity may involve the scavenging of free radicals and inhibition of oxidative stress pathways. The compound’s molecular structure allows it to interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzaldehyde: Lacks the butan-2-yl group, making it less hydrophobic.

    3-(Butan-2-yl)benzaldehyde: Lacks the hydroxyl group, reducing its potential for hydrogen bonding.

    4-Hydroxy-3-methylbenzaldehyde: Has a methyl group instead of a butan-2-yl group, affecting its steric and electronic properties.

Uniqueness

3-(Butan-2-yl)-4-hydroxybenzaldehyde is unique due to the presence of both a bulky butan-2-yl group and a hydroxyl group on the benzene ring

Properties

IUPAC Name

3-butan-2-yl-4-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-8(2)10-6-9(7-12)4-5-11(10)13/h4-8,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPPYZNPSMSITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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